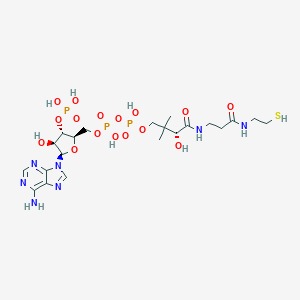
1-Acetyl-4-Piperidon
Übersicht
Beschreibung
1-Acetyl-4-piperidone is a chemical compound with the formula C7H11NO2 and a molecular weight of 141.1677 . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .
Synthesis Analysis
Piperidine derivatives, including 1-Acetyl-4-piperidone, are synthesized through various intra- and intermolecular reactions . A classic named reaction for the synthesis of piperidones is the Petrenko-Kritschenko Piperidone synthesis .Molecular Structure Analysis
The molecular structure of 1-Acetyl-4-piperidone includes a six-membered heterocyclic ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines, including 1-Acetyl-4-piperidone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are utilized in different therapeutic applications .Physical And Chemical Properties Analysis
1-Acetyl-4-piperidone is a clear orange oily liquid . It has a density of 1.1±0.1 g/cm3, a boiling point of 218.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
1-Acetyl-4-Piperidon wird als Zwischenprodukt bei der Herstellung von Chemikalien und pharmazeutischen Medikamenten verwendet . Es spielt eine bedeutende Rolle in der pharmazeutischen Industrie, da seine Derivate in mehr als zwanzig Klassen von Pharmazeutika vorkommen .
Synthese von Fentanyl
Fentanyl, ein starkes synthetisches Opioid, das zur Schmerzbehandlung eingesetzt wird, ist eines der bemerkenswerten Medikamente, die unter Verwendung von this compound hergestellt werden . Die Verbindung dient als wichtiges Zwischenprodukt im Syntheseprozess.
Piperidinderivate
This compound wird bei der Synthese verschiedener Piperidinderivate verwendet . Diese Derivate sind wichtige synthetische Fragmente für die Entwicklung von Medikamenten und kommen in mehreren Klassen von Pharmazeutika sowie in Alkaloiden vor .
Intramolekulare Reaktionen
Die Verbindung ist an intramolekularen Reaktionen beteiligt, die zur Bildung verschiedener Piperidinderivate führen . Diese Reaktionen sind entscheidend für die Synthese biologisch aktiver Piperidine.
Intermolekulare Reaktionen
This compound nimmt auch an intermolekularen Reaktionen teil, die zur Bildung von substituierten Piperidinen, Spiropiperidinen, kondensierten Piperidinen und Piperidinonen beitragen .
Synthese von Polymeren mit hohem Molekulargewicht
Die Verbindung wird bei Eintopfsynthesen neuartiger, linearer Polymere mit hohem Molekulargewicht und praktisch 100% hyperverzweigter Polymere verwendet . Diese Anwendung zeigt seine Vielseitigkeit über den Bereich der Pharmazeutika hinaus.
Biologische Bewertung von potenziellen Medikamenten
This compound wird bei der biologischen Bewertung von potenziellen Medikamenten verwendet, die die Piperidin-Einheit enthalten . Dieser Prozess ist entscheidend für die Entdeckung und Entwicklung neuer Medikamente.
Mehrkomponentenreaktionen
Die Verbindung ist an Mehrkomponentenreaktionen beteiligt, die bei der Synthese biologisch aktiver Piperidine wichtig sind
Wirkmechanismus
Target of Action
1-Acetyl-4-piperidone is a derivative of piperidine . Piperidine derivatives have been found to have a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
Piperidine derivatives, in general, interact with their targets in various ways depending on the specific derivative and its pharmacophoric features .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Zukünftige Richtungen
Piperidine derivatives, including 1-Acetyl-4-piperidone, continue to be a significant area of research in the field of drug discovery . They are being explored for their potential in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Biochemische Analyse
Biochemical Properties
1-Acetyl-4-piperidone plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceutical compounds . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of fentanyl, a potent opioid analgesic . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, facilitating the transformation of 1-Acetyl-4-piperidone into more complex molecules.
Cellular Effects
1-Acetyl-4-piperidone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of certain cell types by modulating the activity of enzymes and proteins involved in these processes. For example, its role in the synthesis of fentanyl suggests that it may impact opioid receptors and related signaling pathways in neuronal cells .
Molecular Mechanism
The molecular mechanism of 1-Acetyl-4-piperidone involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to the active sites of enzymes, forming covalent bonds that alter the enzyme’s activity. This interaction can result in the inhibition of certain enzymes, thereby affecting the overall biochemical pathway in which the enzyme is involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Acetyl-4-piperidone have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Acetyl-4-piperidone is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to 1-Acetyl-4-piperidone in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 1-Acetyl-4-piperidone vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. High doses of 1-Acetyl-4-piperidone can result in toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes .
Metabolic Pathways
1-Acetyl-4-piperidone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other compounds. These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells. The compound’s role in the synthesis of pharmaceutical drugs highlights its importance in metabolic processes that lead to the production of bioactive molecules .
Transport and Distribution
Within cells and tissues, 1-Acetyl-4-piperidone is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of 1-Acetyl-4-piperidone are critical for its biochemical activity and its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of 1-Acetyl-4-piperidone affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with enzymes and other biomolecules, ultimately influencing its biochemical effects .
Eigenschaften
IUPAC Name |
1-acetylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(9)8-4-2-7(10)3-5-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFOVLFUGLWWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871369 | |
| Record name | 1-Acetylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32161-06-1, 3211-06-1 | |
| Record name | 1-Acetyl-4-piperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32161-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-4-piperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003211061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-4-piperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032161061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-4-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-acetyl-4-piperidone in the synthesis of the water-soluble macrocycle?
A1: 1-Acetyl-4-piperidone serves as a crucial starting material in the multi-step synthesis of the tetraoxa[7.1.7.1]paracyclophane host molecule []. It undergoes a series of reactions, including alkylation and cyclization, to ultimately form the desired macrocyclic structure.
Q2: Are there any alternative synthetic routes to the tetraoxa[7.1.7.1]paracyclophane that do not involve 1-acetyl-4-piperidone?
A2: The provided research paper [] focuses specifically on a synthetic route utilizing 1-acetyl-4-piperidone. Exploring alternative synthetic pathways would necessitate further research and analysis of potential starting materials and reaction conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)



![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)

![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)
